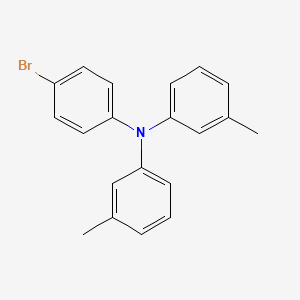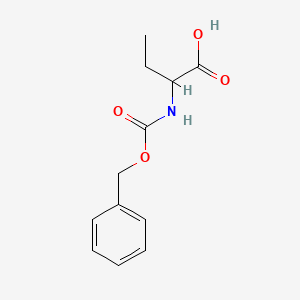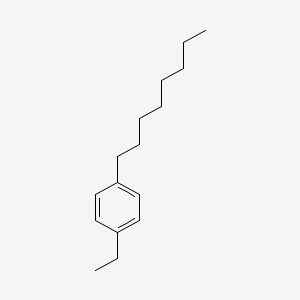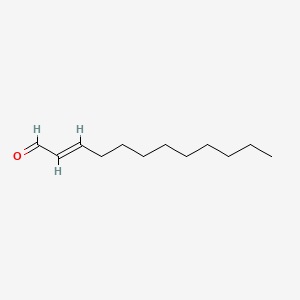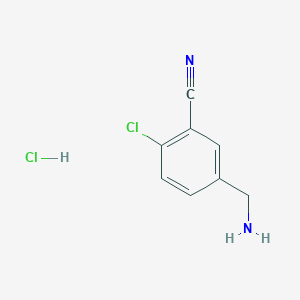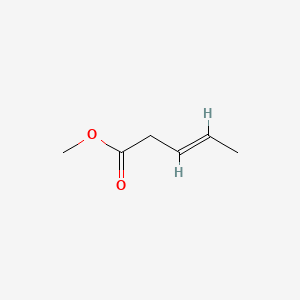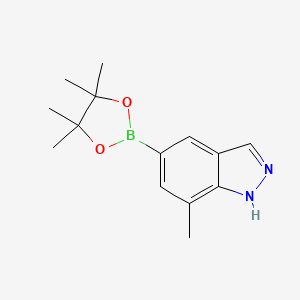
7-Methyl-1H-indazole-5-boronic acid pinacol ester
Descripción general
Descripción
7-Methyl-1H-indazole-5-boronic acid pinacol ester is a useful research compound. Its molecular formula is C14H19BN2O2 and its molecular weight is 258.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Suzuki Couplings:
- Boronic acid pinacol esters are extensively employed in Suzuki coupling reactions, a widely used method to connect organic building blocks for complex molecule synthesis (Mullens, 2009). This reaction is pivotal in drug discovery, organic chemistry, and materials science.
Analytical Challenges and Solutions:
- Pinacolboronate esters like 7-Methyl-1H-indazole-5-boronic acid pinacol ester present unique analytical challenges due to their susceptibility to hydrolysis. Techniques to stabilize these compounds for analysis include using non-aqueous, aprotic diluents, and reversed-phase separation with highly basic mobile phases (Zhong et al., 2012).
Polymer Synthesis:
- Boronic esters are used in the synthesis of polymers. For instance, isopropenyl boronic acid pinacol ester (a similar compound) was employed as a comonomer in radical polymerization for the synthesis of copolymers. Post-polymerization transformations are also facilitated by the boron pendant (Makino et al., 2020).
Chromatography and Purity Analysis:
- Fast liquid chromatography methods have been developed to minimize on-column hydrolysis effects, making it possible to analyze the purity of boronic acid pinacol esters and related compounds effectively (Duran et al., 2006).
Photoinduced Borylation:
- A metal- and additive-free photoinduced borylation method has been utilized for converting haloarenes directly to boronic acids and esters. This method is advantageous due to its simplicity and avoidance of toxic metal catalysts (Mfuh et al., 2017).
Carbohydrate Sensing:
- Luminescent Ir(iii)-boronic acid complexes, including those with pinacol ester groups, have been explored as potential sensors for carbohydrates. These complexes can form boronic acid cyclic esters with sugars like glucose and fructose, suggesting their utility in molecular recognition and sensing applications (Hashemzadeh et al., 2020).
Mechanochemistry for Green Synthesis:
- Boronic acid esters, including those derived from pinacol, have been synthesized via mechanochemistry, offering an environmentally benign method for their formation. This process involves simple grinding of boronic acid with diols without solvent, emphasizing sustainable practices in chemical synthesis (Schnürch et al., 2007).
Mecanismo De Acción
Target of Action
Similar compounds have been used in the preparation of thieno [3,2-d]pyrimidines as tpl2 kinase inhibitors and synthesis of pyridinyl benzonaphthyridinones as mtor inhibitors for the treatment of cancer .
Mode of Action
It’s known that boronic acids and their derivatives, like pinacol esters, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivative interacts with a palladium catalyst, undergoing transmetalation, where the boron-carbon bond is transferred to the palladium .
Biochemical Pathways
Given its potential use in the synthesis of kinase inhibitors, it could be inferred that it may affect pathways involving these kinases .
Result of Action
If used in the synthesis of kinase inhibitors, the result of its action could potentially involve the inhibition of kinase activity, affecting cellular signaling pathways .
Action Environment
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-9-6-11(7-10-8-16-17-12(9)10)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAIFLGHMGJARG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2)C=NN3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001158931 | |
| Record name | 7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001158931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-33-3 | |
| Record name | 7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001158931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



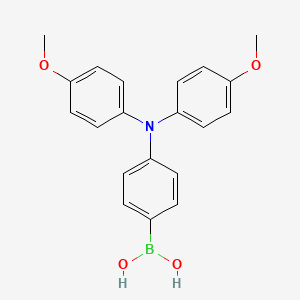
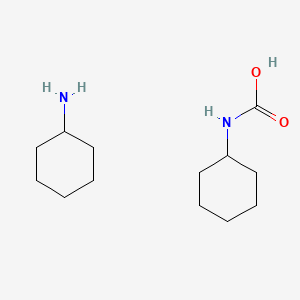
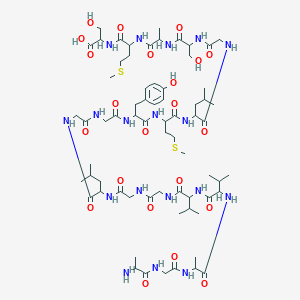
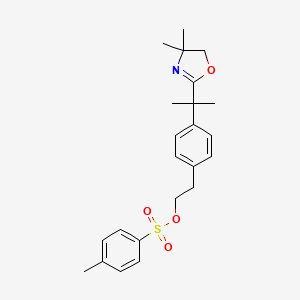
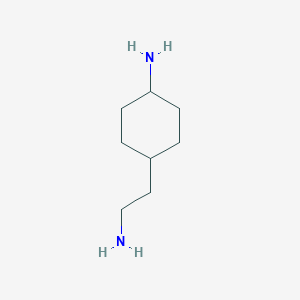
![2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B3028415.png)
